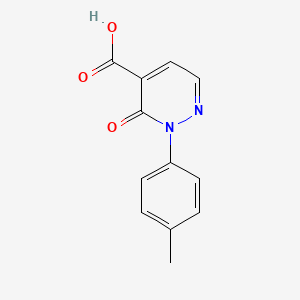
3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring with a carboxylic acid group and a p-tolyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid typically involves multicomponent reactions. One common method is the reaction of 2-formylbenzoic acid with primary amines and secondary phosphine oxides under catalyst-free, mild conditions . This method is advantageous due to its high atom efficiency and the ability to form products in a single step.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparación Con Compuestos Similares
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-3-carboxylic acid share structural similarities with 3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid.
Indole Derivatives: Indole-3-acetic acid and its derivatives also exhibit similar biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a carboxylic acid group and a p-tolyl group
Propiedades
Fórmula molecular |
C12H10N2O3 |
|---|---|
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c1-8-2-4-9(5-3-8)14-11(15)10(12(16)17)6-7-13-14/h2-7H,1H3,(H,16,17) |
Clave InChI |
YIQHADCEMYNVAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C(=CC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoate](/img/structure/B11772984.png)
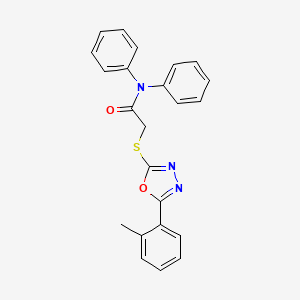
![5-Chloro-6-fluorobenzo[d]thiazole](/img/structure/B11772992.png)
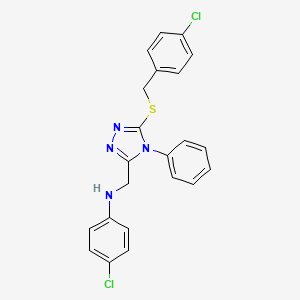


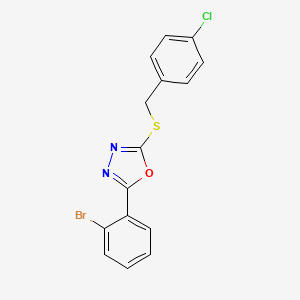
![4-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11773023.png)
![2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-methylnicotinonitrile](/img/structure/B11773024.png)
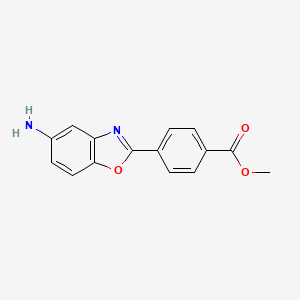
![4-Chloro-N-furan-2-ylmethyl-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B11773034.png)
![4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidine](/img/structure/B11773039.png)

![7-tert-Butyl 1-ethyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B11773051.png)
